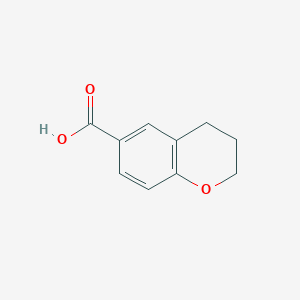

Chroman-6-carboxylic acid

Overview

Description

Synthesis Analysis

The synthesis of chroman-6-carboxylic acid and its derivatives involves various strategies, including biocatalytic approaches and traditional organic synthesis. One method includes the asymmetric synthesis of α-(trifluoromethyl)-α-amino acids, highlighting the versatility of chroman derivatives in synthesizing complex molecules with high stereocontrol (Aceña et al., 2012).

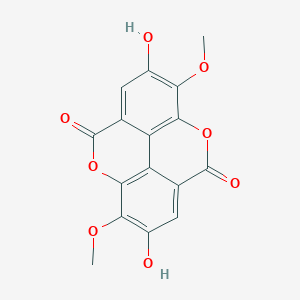

Molecular Structure Analysis

The molecular structure of chroman-6-carboxylic acid is pivotal in its chemical reactivity and biological activity. Studies on similar chromone compounds reveal that the chromone skeleton exhibits significant antioxidant activities, indicating the importance of the core structure in mediating these effects (Kladna et al., 2014).

Chemical Reactions and Properties

Chroman-6-carboxylic acid participates in various chemical reactions, including decarboxylative transformations where the carboxylic acid group is replaced by extrusion of CO2. This process underscores the reactivity of the carboxylic acid moiety and its potential in synthetic chemistry for generating structurally diverse compounds (Rahaman et al., 2023).

Scientific Research Applications

Enzymatic Resolution of FCCAs

- Scientific Field : Green Chemistry

- Application Summary : FCCAs, with (S) and ®-configurations, are pivotal chiral building blocks in the pharmaceutical industry . The production of (S) and ®-FCCAs mainly depends on chemical resolution, which is a complex, low yield, and highly polluting process .

- Methods of Application : A practical enzymatic resolution method of FCCAs based on two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus was presented . Using the racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC) as the substrate in an aqueous–toluene biphasic system, (S) and ®-FCCAs were produced by EstS and EstR catalysis .

- Results or Outcomes : (S) and ®-FCCAs were produced with an enantiomeric excess (ee) value >99% and 95–96%, respectively . Ten batches of sequential resolution were performed, and 229.3 mM (S)-FCCAs with 96.9% ee, and 224.1 mM ®-FCCAs with 99.1% ee were obtained in 40 h, affording a 93.5% total mole yield .

Visible-light Synthesis of Chroman-2-ones

- Scientific Field : Organic Chemistry

- Application Summary : Chroman-2-ones and their derivatives constitute privileged structural motifs present in various natural products . The addition of free radicals to electron-deficient olefins is known as the Giese reaction .

- Methods of Application : A doubly decarboxylative, photoredox synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones is described . The reaction involves two independent decarboxylation processes: the first one initiating the cycle and the second completing the process .

- Results or Outcomes : The protocol proved applicable for coumarin-3-carboxylic acids and chromone-3-carboxylic acids as well as N-(acyloxy)phthalimide which served as precursors of the corresponding alkyl radicals .

Discovery of (S)-6-methoxy-chroman-3-carboxylic acid

- Scientific Field : Medicinal Chemistry

- Application Summary : (S)-6-methoxy-chroman-3-carboxylic acid is a potent and isoform selective ROCK2 inhibitor .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of this research were not specified in the source .

Discovery of (S)-6-methoxy-chroman-3-carboxylic acid

- Scientific Field : Medicinal Chemistry

- Application Summary : (S)-6-methoxy-chroman-3-carboxylic acid is a potent and isoform selective ROCK2 inhibitor .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The outcomes of this research were not specified in the source .

Safety And Hazards

Future Directions

The production of optically pure 6-fluoro-chroman-2-carboxylic acids (FCCAs) currently depends on chemical resolution, which is a complex, low yield, and highly polluting process . Therefore, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .

properties

IUPAC Name |

3,4-dihydro-2H-chromene-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFKANGOXGBPILW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C(=O)O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424707 | |

| Record name | Chroman-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chroman-6-carboxylic acid | |

CAS RN |

103203-84-5 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103203-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chroman-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

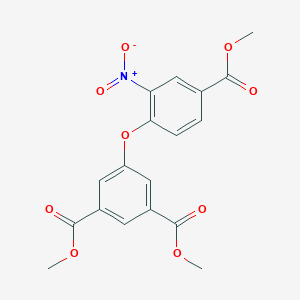

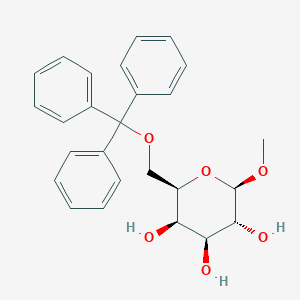

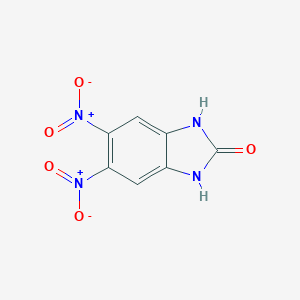

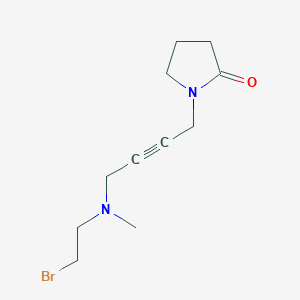

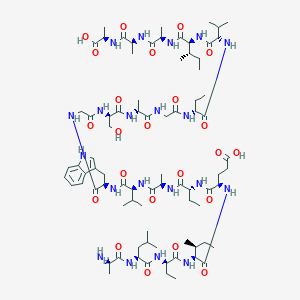

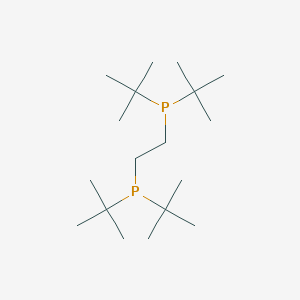

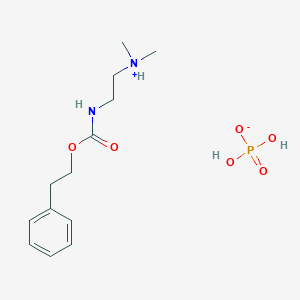

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid](/img/structure/B21060.png)

![6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole](/img/structure/B21068.png)

![2-[(4-Iodobenzoyl)amino]pentanedioic acid](/img/structure/B21073.png)